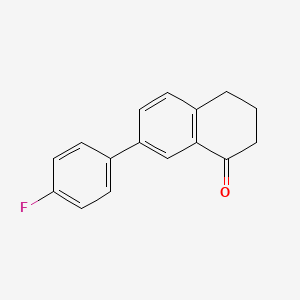
7-(4-Fluorophenyl)-1-tetralone
描述
7-(4-Fluorophenyl)-1-tetralone is a useful research compound. Its molecular formula is C16H13FO and its molecular weight is 240.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Activities
The pharmacological properties of 7-(4-Fluorophenyl)-1-tetralone and its derivatives have been extensively studied, revealing a broad spectrum of activities:
- Anticancer Activity : Research indicates that tetralone derivatives, including this compound, exhibit potent anticancer effects. For instance, a study demonstrated that certain tetralone compounds could significantly inhibit cancer cell proliferation in various cell lines, including DU-145 (prostate cancer) and A549 (lung cancer) cells. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis .
- Antibacterial and Antiviral Properties : Tetralones have also been investigated for their antibacterial and antiviral activities. Compounds derived from the tetralone scaffold demonstrated effectiveness against several bacterial strains, highlighting their potential as new antimicrobial agents .
- Inhibition of Enzymatic Activity : this compound has shown inhibitory effects on various enzymes, including carbonic anhydrases and cytochrome P450 isoenzymes. This inhibition can lead to therapeutic benefits in conditions such as glaucoma and other diseases where these enzymes play a crucial role .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at specific positions on the tetralone ring can enhance bioactivity:
- Fluorine Substitution : The presence of fluorine at the para position (4-position) has been shown to improve membrane permeability and overall bioavailability, which are critical for enhancing therapeutic efficacy .
- Docking Studies : Molecular docking studies have provided insights into how modifications can influence binding affinity to target proteins, allowing for the rational design of more potent derivatives .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Combination Therapy in Cancer Treatment : A study highlighted the synergistic effects of combining this compound with vitamin D3 analogs in treating colorectal cancer. The combination resulted in enhanced growth inhibition in cancer cell lines, suggesting a promising avenue for developing combination therapies .
- Anti-inflammatory Effects : Another research effort explored the anti-inflammatory properties of related compounds, demonstrating their potential to modulate inflammatory pathways effectively. This is particularly relevant for autoimmune diseases where inflammation plays a central role .
Data Summary
The following table summarizes key biological activities associated with this compound:
属性
分子式 |
C16H13FO |
|---|---|
分子量 |
240.27 g/mol |
IUPAC 名称 |
7-(4-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H13FO/c17-14-8-6-11(7-9-14)13-5-4-12-2-1-3-16(18)15(12)10-13/h4-10H,1-3H2 |
InChI 键 |
STDFLVDHGLTCOW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













